2-Chlorocinnamic acid
Overview
Description
2-Chlorocinnamic acid is a chemical compound with the molecular formula C9H7ClO2 and a molecular weight of 182.604 . It is also known by other names such as o-Chlorocinnamic acid, 2-Propenoic acid, 3-(2-chlorophenyl)-, and Cinnamic acid, o-chloro- .
Molecular Structure Analysis
The molecular structure of 2-Chlorocinnamic acid consists of a benzene ring (phenyl group) attached to a propenoic acid group, with a chlorine atom on the second carbon of the benzene ring . The exact geometry of the more stable conformer of trans 2-chlorocinnamic acid has been determined by analyzing the potential energy profile of the compound .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chlorocinnamic acid are not detailed in the search results, it is known that cinnamic acid derivatives can undergo a variety of reactions, including decarboxylation, oxidation, and various types of addition reactions .Physical And Chemical Properties Analysis
2-Chlorocinnamic acid is a white to light yellow crystal powder . It is insoluble in water but soluble in ethanol, ethyl acetate, and other organic solvents . It has a molecular weight of 182.60 .Scientific Research Applications
Macromolecular Chemistry
Application Summary
2-Chlorocinnamic acid is used as a building block in the synthesis of various classes of polymers . These polymers have attractive properties, especially a high photoreactivity due to the presence, in the main or side chains, of the cinnamoyl group, well known as a photoresponsive unit .
Methods of Application
The synthesis of cinnamic acids, including 2-Chlorocinnamic acid, can be achieved from aromatic aldehydes and aliphatic carboxylic acids, in the presence of boron tribromide as a reagent . The reaction is typically carried out at reflux (180-190°C) for 8-12 hours .
Results and Outcomes
Polymers containing cinnamoyl moieties, such as those derived from 2-Chlorocinnamic acid, are used in a wide range of applications in emerging fields such as advanced microelectronics, photolithography, non-linear-optical materials, integrated circuit technology, and photocurable coatings .
Antifungal Activity
Application Summary
2-Chlorocinnamic acid has been found to have antifungal activity . It is used in the synthesis of a series of structurally similar 4-chlorocinnamic acid esters, which are tested for their antibacterial effects against several strains of bacteria and yeast .
Methods of Application
Fischer esterification, alkyl or aryl halide esterification, and the Mitsunobu and Steglich reactions were utilized to synthesize a series of structurally similar 4-chlorocinnamic acid esters .
Results and Outcomes
From 4-chlorocinnamic acid, researchers were able to generate a total of twelve esters with yields ranging from 26.3% to 97.6%; three of them are reported here for the first time . One study found that even at the highest dose tested, the ester methyl 4-chlorocinnamate showed efficacy against S. aureus . Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were the most effective esters in the antifungal examination .
Antioxidant Activity
Application Summary
2-Chlorocinnamic acid is a naturally occurring organic acid with a wide range of biological activity and minimal toxicity . It is widely believed that the antioxidant capabilities of several derivatives of cinnamic acid, particularly those containing the phenolic hydroxyl group, contribute to a variety of health advantages .
Methods of Application
The antioxidant activity of 2-Chlorocinnamic acid is typically assessed using various in vitro assays, such as the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay .
Results and Outcomes
Researchers have discovered that phenolic derivatives of cinnamic acids, including caffeic, ferulic, and sinapic acids, are high in antioxidants, have anticancer, cardiovascular, and antibacterial characteristics, and are effective against inflammation, oxidative damage, and oxidative stress .
Antitumor Activity
Application Summary
2-Chlorocinnamic acid has been found to have antitumor properties . It is used in the synthesis of a series of structurally similar 4-chlorocinnamic acid esters, which are tested for their antitumor effects against several strains of cancer cells .
Results and Outcomes
From 4-chlorocinnamic acid, researchers were able to generate a total of twelve esters with yields ranging from 26.3% to 97.6%; three of them are reported here for the first time . One study found that even at the highest dose tested, the ester methyl 4-chlorocinnamate showed efficacy against S. aureus . Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were the most effective esters in the antitumor examination .
Antiviral Activity
Methods of Application
The antiviral activity of 2-Chlorocinnamic acid is typically assessed using various in vitro assays, such as the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay .
Safety And Hazards
2-Chlorocinnamic acid is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . It should be handled with personal protective equipment, including chemical impermeable gloves .
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRTHHNKJBVBO-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301035497 | |
Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocinnamic acid | |
CAS RN |
939-58-2, 3752-25-8, 4513-41-1 | |
Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-o-Chlorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Chlorophenyl)propenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC52173 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chlorocinnamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-o-chlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | o-chlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chlorocinnamic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT5X82W7YR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.